molecular formula C9H10N2O B13664627 5-Methyl-2-(5-methyl-2-furyl)imidazole

5-Methyl-2-(5-methyl-2-furyl)imidazole

Cat. No.: B13664627
M. Wt: 162.19 g/mol
InChI Key: LEVKBEINKLPYHI-UHFFFAOYSA-N
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Description

5-Methyl-2-(5-methyl-2-furyl)imidazole is a heterocyclic compound that features both imidazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(5-methyl-2-furyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient formation of the imidazole ring .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(5-methyl-2-furyl)imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on both the imidazole and furan rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or furan rings .

Scientific Research Applications

5-Methyl-2-(5-methyl-2-furyl)imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(5-methyl-2-furyl)imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent .

Comparison with Similar Compounds

Comparison: 5-Methyl-2-(5-methyl-2-furyl)imidazole is unique due to the presence of both methyl and furan substituents on the imidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-methyl-2-(5-methylfuran-2-yl)-1H-imidazole

InChI

InChI=1S/C9H10N2O/c1-6-5-10-9(11-6)8-4-3-7(2)12-8/h3-5H,1-2H3,(H,10,11)

InChI Key

LEVKBEINKLPYHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC=C(N2)C

Origin of Product

United States

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